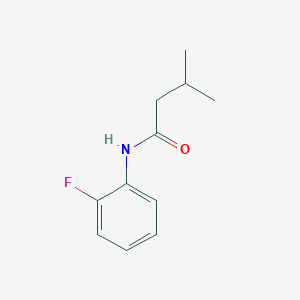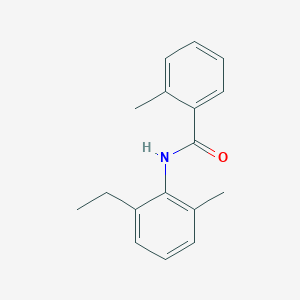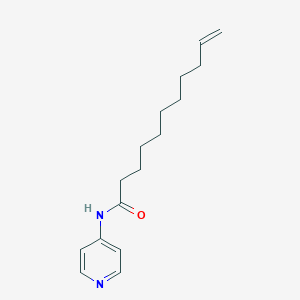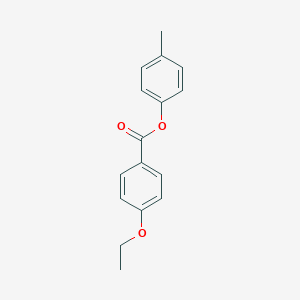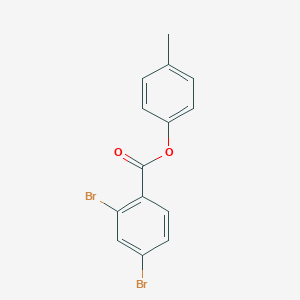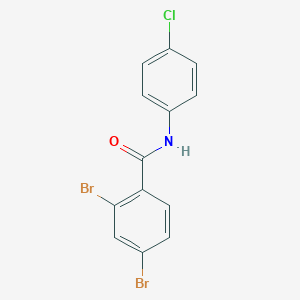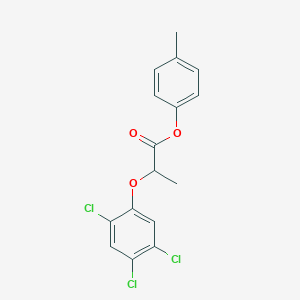
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide, also known as CFA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CFA belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential in treating pain, inflammation, and other conditions. In
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain and inflammation regulation, among other physiological processes. By inhibiting FAAH, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have other biochemical and physiological effects. For example, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have anti-tumor effects, suggesting that it may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in lab experiments is that it is a relatively selective inhibitor of FAAH, meaning it does not have significant effects on other enzymes or receptors in the body. Additionally, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have good pharmacokinetic properties, meaning it is easily absorbed and distributed in the body. However, one limitation of using N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in lab experiments is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-methylbutanamide and its potential therapeutic applications. One area of interest is the use of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide and its effects on different physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in humans.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide involves several steps, beginning with the reaction of 3-chloro-4-fluoroaniline with 3-methylbutanoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield N-(3-chloro-4-fluorophenyl)-3-methylbutanamide. The overall yield of this synthesis method is around 30-40%, making it a relatively efficient process for producing N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in the lab.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been studied for its potential therapeutic applications in several areas, including pain management, inflammation, and anxiety. In preclinical studies, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to reduce pain and inflammation in animal models, suggesting that it may have potential as a treatment for chronic pain conditions. Additionally, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have anxiolytic effects, meaning it may be useful in treating anxiety disorders.
Eigenschaften
Molekularformel |
C11H13ClFNO |
|---|---|
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H13ClFNO/c1-7(2)5-11(15)14-8-3-4-10(13)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
UCRUPDLBRNQIHP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)F)Cl |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



